Home > Products > Screening Compounds P25929 > Suberoylanilide-d5 Hydroxamic Acid
Suberoylanilide-d5 Hydroxamic Acid -

Suberoylanilide-d5 Hydroxamic Acid

Catalog Number: EVT-1168139
CAS Number:
Molecular Formula: C14H20N2O3
Molecular Weight: 269.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Suberoylanilide hydroxamic acid (SAHA) is a compound that has garnered significant attention in the field of oncology due to its role as a histone deacetylase inhibitor (HDACi). Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting these enzymes, SAHA can induce a more relaxed chromatin state, thereby affecting gene expression patterns in cells. This mechanism has been exploited in the development of chemotherapeutic strategies, as it can lead to the reactivation of tumor suppressor genes and the induction of cancer cell death123.

Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA)

Compound Description: Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a histone deacetylase inhibitor (HDACi) approved for the treatment of cutaneous T-cell lymphoma (CTCL). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It has shown clinical activity in various hematological and solid tumors by inhibiting the growth of cancer cells, inducing apoptosis, and modifying gene expression. []

Relevance: Vorinostat is the non-deuterated analog of Suberoylanilide-d5 Hydroxamic Acid. The only structural difference is the presence of five deuterium atoms in the anilide ring of Suberoylanilide-d5 Hydroxamic Acid, which are absent in Vorinostat. This makes them highly structurally similar and likely to share similar physicochemical properties and biological activities. Suberoylanilide-d5 Hydroxamic Acid is often used as an internal standard in analytical methods to quantify Vorinostat in biological samples. []

Decitabine (5-aza-2′-deoxycytidine, 5-aza-CdR)

Compound Description: Decitabine is a DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). [] It acts by inhibiting DNA methylation, leading to the reactivation of silenced tumor suppressor genes. []

Relevance: Decitabine is not structurally related to Suberoylanilide-d5 Hydroxamic Acid but is often investigated in combination with HDAC inhibitors, including Vorinostat, for enhanced anticancer activity. [] The rationale for this combination lies in the synergistic interaction between DNA methylation and histone deacetylation in gene silencing, and inhibiting both processes could potentially improve therapeutic outcomes. []

Mithramycin A (MitA)

Compound Description: Mithramycin A is an antineoplastic agent that binds to DNA and inhibits RNA synthesis. It has shown preclinical activity in xenograft animal models of human cancer. []

Relevance: Mithramycin A is not structurally similar to Suberoylanilide-d5 Hydroxamic Acid, but its potential use in combination with Vorinostat for treating Sézary syndrome, a rare cutaneous T-cell lymphoma, is being explored. [] The rationale for this combination is based on the observation that Vorinostat alone has shown a 30% response rate in patients with refractory CTCL, and combining it with Mithramycin A may improve treatment efficacy. []

Bicalutamide

Compound Description: Bicalutamide is a nonsteroidal antiandrogen used in the treatment of prostate cancer. [] It acts by binding to and blocking the androgen receptor, thus inhibiting the growth of prostate cancer cells. []

Relevance: While not structurally related to Suberoylanilide-d5 Hydroxamic Acid, bicalutamide has been studied in combination with Vorinostat for treating prostate cancer. [] Studies have shown that combining low, subeffective doses of Vorinostat and bicalutamide results in a synergistic reduction in prostate cancer cell proliferation and increased caspase-dependent cell death. []

Relevance: Despite not being structurally similar to Suberoylanilide-d5 Hydroxamic Acid, Pentoxifylline has been studied in combination with Vorinostat for enhanced anticancer activity. [] Preclinical studies have shown that combining Vorinostat and Pentoxifylline leads to synergistic antiproliferative activity against various human cancer cell lines. [] This combination therapy also showed promising results in inhibiting tumor growth in vivo with minimal toxicity. []

Compound Description: Cytarabine and etoposide are chemotherapeutic agents commonly used in the treatment of acute leukemias. [, ] Cytarabine interferes with DNA synthesis, while etoposide inhibits the enzyme topoisomerase II, both leading to cancer cell death. [, ]

Relevance: While structurally dissimilar to Suberoylanilide-d5 Hydroxamic Acid, both cytarabine and etoposide have been investigated in combination with Vorinostat for treating acute leukemias. [, ] Preclinical studies have shown that administering Vorinostat sequentially before cytarabine or etoposide enhances their antileukemic effects. [, ] This synergistic effect is attributed to the cell cycle arrest induced by Vorinostat, making the cancer cells more susceptible to the cytotoxic effects of cytarabine and etoposide. [, ]

Dasatinib

Compound Description: Dasatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). [] It inhibits the activity of the Bcr-Abl protein, a key driver of CML development. []

Relevance: Despite not being structurally similar to Suberoylanilide-d5 Hydroxamic Acid, dasatinib has been explored in combination with Vorinostat for treating CML. [] Preclinical studies have shown that this combination induces greater apoptosis and loss of clonogenic survival in CML cells compared to either agent alone. [] This synergistic effect is attributed to the enhanced depletion of Bcr-Abl levels and its downstream signaling proteins upon combining both drugs. []

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma (MM). [, ] It acts by inhibiting the proteasome, leading to the accumulation of misfolded proteins and subsequent apoptosis in myeloma cells. [, ]

Relevance: Despite not being structurally related to Suberoylanilide-d5 Hydroxamic Acid, bortezomib has been investigated in combination with Vorinostat for treating MM. [, ] Preclinical studies have shown synergistic anti-myeloma activity with this combination. [, ] Clinical trials evaluating the safety and efficacy of this combination in patients with relapsed or refractory MM are ongoing. [, ]

Temozolomide (TMZ)

Compound Description: Temozolomide is an alkylating agent used in the treatment of malignant gliomas, including glioblastoma multiforme. [] It acts by damaging DNA and inducing apoptosis in glioma cells. []

Relevance: Although not structurally similar to Suberoylanilide-d5 Hydroxamic Acid, temozolomide has been investigated in combination with Vorinostat for treating malignant gliomas. [] Preclinical studies have shown synergistic anti-glioma activity with this combination. [] A phase I clinical trial is currently underway to evaluate the safety and efficacy of this combination therapy in patients with malignant gliomas. []

Non-Hydroxamic Acid Vorinostat Analogs

Compound Description: This refers to a diverse group of compounds that share structural similarities with Vorinostat but lack the hydroxamic acid zinc-binding group (ZBG). [] These analogs incorporate alternative ZBGs like o-aminoanilides, benzamides, and thiolates to target HDAC enzymes. []

Relevance: These non-hydroxamic acid analogs are directly related to Suberoylanilide-d5 Hydroxamic Acid through their modification of the core Vorinostat structure. [] Exploring alternative ZBGs is a strategy to overcome limitations associated with hydroxamic acid-based HDAC inhibitors, such as potential toxicity and limited selectivity. By studying these analogs, researchers aim to identify novel HDAC inhibitors with improved efficacy and safety profiles. []

Applications in Various Fields

Cancer Therapy

In the context of cancer therapy, SAHA has shown promise as a chemotherapeutic agent. It has been reported to selectively induce apoptosis in tumor cells, including human oral cancer cells. The compound increases the expression of death receptors such as Fas, Fas ligand, DR4, and DR5, and activates caspases involved in the extrinsic apoptosis pathway. Notably, SAHA has been found to sensitize cancer cells to tumor necrosis factor–related apoptosis–inducing ligand (TRAIL)-induced apoptosis, suggesting a synergistic effect that could be exploited in combination therapies for oral cancer2.

Drug Development

The therapeutic potential of SAHA has led to the synthesis of various analogs with the aim of enhancing its potency and specificity. Among these, carbonyl- and sulfur-containing analogs have been developed, showing more potent inhibition of histone deacetylases compared to SAHA itself. These analogs have demonstrated efficacy in vitro as inhibitors of HDACs and in vivo as inhibitors of interferon-regulated transcriptional responses, a marker for HDAC activity. The development of these analogs represents an ongoing effort to improve the efficacy of HDAC inhibitors in clinical settings3.

Synthesis Analysis

Synthesis Methods
The synthesis of Suberoylanilide-d5 Hydroxamic Acid has evolved through various methodologies to enhance yield and purity. One notable method involves the coupling of aniline with methyl estersuberic acid in anhydrous dichloromethane, using diisopropylamine as a base and a coupling reagent such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). The reaction typically proceeds under stirring at room temperature for 12 hours, followed by purification through silica gel chromatography. The yield reported for this method is approximately 85% .

Another refined synthesis approach reported yields exceeding 79% by optimizing reaction conditions, such as temperature and solvent choice, to maximize product formation while minimizing side reactions . The incorporation of deuterium isotopes (d5) into the hydroxamic acid structure can be achieved through specific isotopic labeling techniques during the synthesis process.

Molecular Structure Analysis

Structural Characteristics
The molecular formula for Suberoylanilide-d5 Hydroxamic Acid is C_{13}H_{18}D_5N_3O_3, where D represents deuterium. Its molecular structure includes a phenyl ring attached to a hydroxamic acid moiety. The presence of deuterium enhances its stability and allows for detailed tracking in metabolic studies.

Key structural data includes:

  • Molecular Weight: Approximately 273.38 g/mol
  • Functional Groups: Hydroxamic acid group (-C(=O)N(OH)) and an aromatic ring.
  • NMR Spectroscopy: Deuterium labeling alters the NMR signals, providing insights into molecular dynamics and interactions .
Chemical Reactions Analysis

Reactivity and Interactions
Suberoylanilide-d5 Hydroxamic Acid is primarily known for its role as a histone deacetylase inhibitor. It interacts with the active site of histone deacetylases, leading to hyperacetylation of histones, which can subsequently affect gene expression. The specific binding interactions have been modeled using structural data from crystallography studies, demonstrating how SAHA derivatives bind to histone deacetylases .

In addition to its role in histone modification, Suberoylanilide-d5 Hydroxamic Acid has been evaluated for its potential in prodrug formulations, where it can be modified to enhance solubility and bioavailability .

Mechanism of Action

Inhibition Mechanism
The mechanism of action of Suberoylanilide-d5 Hydroxamic Acid involves the chelation of zinc ions at the active site of histone deacetylases. By binding to these enzymes, SAHA inhibits their activity, resulting in increased acetylation levels on histones and non-histone proteins. This alteration in acetylation status leads to changes in chromatin structure and gene expression profiles, promoting differentiation and apoptosis in cancer cells.

Studies have shown that Suberoylanilide-d5 Hydroxamic Acid can induce cell cycle arrest and apoptosis in various cancer cell lines, including prostate cancer cells . The compound's effectiveness is often enhanced when used in combination with other therapeutic agents .

Physical and Chemical Properties Analysis

Properties Overview
Suberoylanilide-d5 Hydroxamic Acid exhibits several notable physical and chemical properties:

Differential Scanning Calorimetry (DSC) analysis indicates a characteristic thermal profile that can be used to assess purity and stability .

Applications

Scientific Applications
Suberoylanilide-d5 Hydroxamic Acid has diverse applications in scientific research:

  • Cancer Research: Its primary application lies in cancer therapy research as a potent histone deacetylase inhibitor.
  • Epigenetic Studies: Researchers utilize it to study epigenetic modifications and their effects on gene expression.
  • Drug Development: It serves as a lead compound for developing new anti-cancer drugs or prodrugs that improve pharmacokinetic properties.
  • Biochemical Assays: Often used in assays to evaluate histone acetylation status or enzyme activity related to epigenetic regulation .

Properties

Product Name

Suberoylanilide-d5 Hydroxamic Acid

IUPAC Name

N'-hydroxy-N-(2,3,4,5,6-pentadeuteriophenyl)octanediamide

Molecular Formula

C14H20N2O3

Molecular Weight

269.35 g/mol

InChI

InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)/i3D,4D,5D,8D,9D

InChI Key

WAEXFXRVDQXREF-YQYLVRRTSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO

Synonyms

SAHA-d5; N-Hydroxy-N’-phenyl-d5-octanediamide; Zolinza-d5; Vorinostat-d5

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NO)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.